molecular formula C18H21N7O3 B2784598 2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 1005306-97-7

2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2784598
CAS No.: 1005306-97-7
M. Wt: 383.412
InChI Key: XTLXXJKKSWGURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, thereby reducing inflammation . The compound also interacts with proteins involved in the endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .

Biological Activity

2-Methoxy-1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (CAS Number: 1005306-97-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and biological activities, particularly its anticancer properties and effects on various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N7O3C_{18}H_{21}N_{7}O_{3}, with a molecular weight of 383.4 g/mol. The compound features a complex structure that includes a methoxy group, a triazole ring, and a piperazine moiety, which are known to contribute to its biological activities.

PropertyValue
CAS Number1005306-97-7
Molecular FormulaC18H21N7O3C_{18}H_{21}N_{7}O_{3}
Molecular Weight383.4 g/mol

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds with triazole and piperazine structures. For instance, hybrid compounds containing triazole moieties have demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .

In vitro tests indicated that compounds with similar structural features exhibit IC50 values in the micromolar range, suggesting that they can inhibit cell proliferation effectively. The mechanism of action is thought to involve interference with cellular signaling pathways related to apoptosis and cell cycle regulation.

Mechanistic Insights

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds in this class often act by:

  • Inhibition of DNA Synthesis : By targeting enzymes involved in nucleic acid metabolism.
  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
  • Modulation of Signaling Pathways : Affecting pathways such as MAPK/ERK and PI3K/Akt which are crucial for cell survival and proliferation.

Case Studies

A study involving derivatives of similar compounds reported promising results where specific substitutions on the triazole ring enhanced anticancer activity significantly. For example, modifications that increased lipophilicity improved cellular uptake and bioavailability .

In another case study focusing on a related compound, researchers observed that the introduction of methoxy groups led to increased potency against cancer cell lines due to enhanced interactions with target proteins involved in tumor growth regulation .

Properties

IUPAC Name

2-methoxy-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-27-11-15(26)23-6-8-24(9-7-23)17-16-18(20-12-19-17)25(22-21-16)13-4-3-5-14(10-13)28-2/h3-5,10,12H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLXXJKKSWGURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.